5-methyl-4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid 5-methyl-4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16375086
InChI: InChI=1S/C17H14O6/c1-9-5-16(18)23-14-7-12(3-4-13(9)14)21-8-11-6-15(17(19)20)22-10(11)2/h3-7H,8H2,1-2H3,(H,19,20)
SMILES:
Molecular Formula: C17H14O6
Molecular Weight: 314.29 g/mol

5-methyl-4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid

CAS No.:

Cat. No.: VC16375086

Molecular Formula: C17H14O6

Molecular Weight: 314.29 g/mol

* For research use only. Not for human or veterinary use.

5-methyl-4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid -

Specification

Molecular Formula C17H14O6
Molecular Weight 314.29 g/mol
IUPAC Name 5-methyl-4-[(4-methyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylic acid
Standard InChI InChI=1S/C17H14O6/c1-9-5-16(18)23-14-7-12(3-4-13(9)14)21-8-11-6-15(17(19)20)22-10(11)2/h3-7H,8H2,1-2H3,(H,19,20)
Standard InChI Key DCTRURMZCPIWII-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=O)OC2=C1C=CC(=C2)OCC3=C(OC(=C3)C(=O)O)C

Introduction

5-Methyl-4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid is a synthetic organic compound with a molecular formula of C17H14O6C_{17}H_{14}O_6 and a molecular weight of 314.29 g/mol. It belongs to the class of heterocyclic compounds, specifically furan derivatives, and is functionalized with a coumarin moiety, making it a hybrid molecule with potential applications in medicinal chemistry and material science.

Structural Features

The compound's structure consists of:

  • A furan ring substituted at the 4-position with a methyl group and at the 5-position with a carboxylic acid group.

  • A coumarin moiety (4-methyl-2-oxo-2H-chromen) linked via an ether bond to the furan ring at the 4-position.

Key Identifiers:

  • IUPAC Name: 5-Methyl-4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid

  • InChIKey: DCTRURMZCPIWI

  • CAS Number: 376380-90-4

Synthesis

The synthesis of this compound involves:

  • Starting Materials: A coumarin derivative (e.g., 4-methyl-7-hydroxycoumarin) and an appropriately substituted furan precursor.

  • Reaction Pathway: The coupling reaction is typically mediated by an etherification process using reagents like alkyl halides or sulfonates in the presence of a base (e.g., triethylamine).

  • Purification: The product is purified through column chromatography or recrystallization techniques.

Applications and Potential Uses

  • Pharmaceuticals:

    • The coumarin moiety is known for its anticoagulant, anti-inflammatory, and antimicrobial properties.

    • The furan ring enhances the compound's bioavailability and binding affinity in biological systems.

  • Material Science:

    • The hybrid structure may exhibit interesting photophysical properties, making it suitable for dye or fluorescence applications.

  • Research Tool:

    • Its unique structure makes it a candidate for studying structure–activity relationships (SAR) in drug discovery.

Analytical Data

Spectroscopic Characterization:

  • NMR Spectroscopy (1H and 13C): Confirms the presence of aromatic protons from the coumarin and furan rings, along with signals corresponding to methyl groups.

  • Mass Spectrometry (MS): Molecular ion peak at m/z=314m/z = 314, confirming molecular weight.

  • Infrared (IR) Spectroscopy: Key absorptions include:

    • Carboxylic acid stretch (~1700 cm1^{-1})

    • C=O stretch from the coumarin moiety (~1730 cm1^{-1})

    • Aromatic C=C stretches (~1600 cm1^{-1}).

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